molecular formula C10H13NO B11919435 5-Methoxy-3-methylindoline

5-Methoxy-3-methylindoline

Cat. No.: B11919435
M. Wt: 163.22 g/mol
InChI Key: HUSIXIYHRMENJU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-3-methylindoline can be achieved through various methods. One common approach involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions . Another method includes the reduction of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally benign solvents like water has been explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3-methylindoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles and indolines, which have significant applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

5-Methoxy-3-methylindoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-3-methylindoline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-2-methylindole
  • 5-Methoxy-3-methylindole
  • 5-Methoxy-3-methylindoline-2-carboxylic acid

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications .

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

5-methoxy-3-methyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C10H13NO/c1-7-6-11-10-4-3-8(12-2)5-9(7)10/h3-5,7,11H,6H2,1-2H3

InChI Key

HUSIXIYHRMENJU-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2=C1C=C(C=C2)OC

Origin of Product

United States

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